

Spectroscopic and Synthetic Profile of 1-Benzothiophen-3-ylmethanol: A Technical Guide

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Compound of Interest

Compound Name: 1-Benzothiophen-3-ylmethanol

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-Benzothiophen-3-ylmethanol** (CAS No: 5381-24-8), a valuable heterocyclic building block in medicinal chemistry and materials science.^{[1][2][3][4][5]} The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. Furthermore, it outlines a detailed experimental protocol for its synthesis and subsequent spectroscopic analysis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **1-Benzothiophen-3-ylmethanol**, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are fundamental for the structural elucidation of organic molecules. The data presented below were obtained in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for **1-Benzothiophen-3-ylmethanol**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.89	ddd	5.8, 5.4, 1.5	2H	Aromatic CH
7.45 – 7.38	m	-	3H	Aromatic CH
4.96	d	0.6	2H	-CH ₂ OH
1.90	s	-	1H	-OH

Table 2: ¹³C NMR Spectroscopic Data for **1-Benzothiophen-3-ylmethanol**

Chemical Shift (δ) ppm	Assignment
140.81	Aromatic Quaternary C
137.67	Aromatic Quaternary C
135.97	Aromatic Quaternary C
124.60	Aromatic CH
124.23	Aromatic CH
123.86	Aromatic CH
122.90	Aromatic CH
121.95	Aromatic CH
59.85	-CH ₂ OH

Infrared (IR) Spectroscopy

While a specific experimental spectrum is not readily available in the literature, the expected characteristic infrared absorption bands for **1-Benzothiophen-3-ylmethanol**, based on its functional groups, are detailed below.

Table 3: Expected Characteristic IR Absorption Bands for **1-Benzothiophen-3-ylmethanol**

Wavenumber (cm ⁻¹)	Bond Vibration	Functional Group
3400-3200 (broad)	O-H stretch	Alcohol
3100-3000	C-H stretch	Aromatic
2950-2850	C-H stretch	Aliphatic (-CH ₂)
1600-1450	C=C stretch	Aromatic Ring
~1250	C-O stretch	Primary Alcohol
~760	C-H out-of-plane bend	ortho-disubstituted Benzene

Mass Spectrometry (MS)

The mass spectrum of **1-Benzothiophen-3-ylmethanol** is expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Table 4: Expected Mass Spectrometry Data for **1-Benzothiophen-3-ylmethanol**

m/z	Ion	Interpretation
164	[M] ⁺	Molecular Ion
133	[M - CH ₂ OH] ⁺	Loss of hydroxymethyl radical
135	[M - H - CO] ⁺	Loss of a hydrogen radical and carbon monoxide
105	[C ₇ H ₅ S] ⁺	Benzothiophenyl cation

Experimental Protocols

This section provides a detailed methodology for the synthesis of **1-Benzothiophen-3-ylmethanol** and the general procedures for its spectroscopic characterization.

Synthesis of 1-Benzothiophen-3-ylmethanol via Reduction of 1-Benzothiophene-3-carbaldehyde

This protocol describes a common and effective method for the preparation of **1-Benzothiophen-3-ylmethanol**.

Materials and Equipment:

- 1-Benzothiophene-3-carbaldehyde
- Sodium borohydride (NaBH_4)
- Methanol (MeOH)
- Dichloromethane (DCM)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Thin-layer chromatography (TLC) apparatus

Procedure:

- **Dissolution:** In a round-bottom flask, dissolve 1-Benzothiophene-3-carbaldehyde (1.0 eq) in a mixture of methanol and dichloromethane (1:1 v/v).
- **Reduction:** Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

- **Reaction Monitoring:** Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- **Quenching:** Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.
- **Extraction:** Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
- **Washing:** Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **1-Benzothiophen-3-ylmethanol**.

Spectroscopic Characterization

^1H and ^{13}C NMR Spectroscopy:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (CDCl_3).
- **Data Acquisition:** Record the ^1H and ^{13}C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

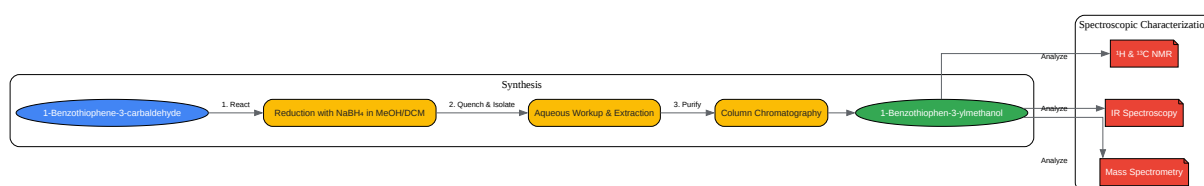
- **Sample Preparation:** Place a small amount of the neat sample on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
- **Data Acquisition:** Record the spectrum over a range of 4000-400 cm^{-1} .

Mass Spectrometry (MS):

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and characterization of **1-Benzothiophen-3-ylmethanol**.



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Caption: Synthetic and analytical workflow for **1-Benzothiophen-3-ylmethanol**.

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